molecular formula C19H19ClFN3O3 B2717937 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941963-71-9

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2717937
CAS No.: 941963-71-9
M. Wt: 391.83
InChI Key: WZMNAOUCBSHCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, an acetamide linker, and a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c1-27-17-7-2-13(20)12-16(17)22-18(25)19(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNAOUCBSHCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Functionalization: Introduction of the 5-chloro-2-methoxyphenyl and 4-fluorophenyl groups can be done through nucleophilic substitution reactions.

    Acylation: The final step often involves the acylation of the piperazine derivative to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxoacetamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Table 1. Structural Comparison of Piperazine-Acetamide Analogs

Compound ID Piperazine Substituent Acetamide-Linked Group Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-Fluorophenyl 5-Chloro-2-methoxyphenyl ~425 (estimated) Not reported -
Compound 15 () 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 410.51 269–270
Compound 30 () 4-Fluorophenyl 4-(4-Fluorophenyl)thiazol-2-yl 414.13 328–329
Compound 4l () Bis(4-fluorophenyl)methyl 3-Nitrobenzenesulfonamide ~550 (estimated) Not specified
Compound 14 () 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 426.96 282–283

Physicochemical Properties

  • Melting Points : Analogs with bulky or polar substituents exhibit higher melting points. For example, compound 30 () with dual 4-fluorophenyl groups melts at 328–329°C, while compound 15 () with a thiazole ring melts at 269–270°C . The target compound’s 5-chloro-2-methoxyphenyl group may confer intermediate melting behavior due to moderate polarity.
  • Synthetic Yields : Piperazine-acetamide derivatives typically achieve yields of 58–86% (e.g., 58% for compound 4l in ; 83% for compound 30 in ) . The target compound’s synthesis would likely face challenges in coupling the 5-chloro-2-methoxyphenyl group due to steric hindrance.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H21ClFN2O3C_{19}H_{21}ClFN_{2}O_{3} and a molecular weight of approximately 371.84 g/mol. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H21ClFN2O3C_{19}H_{21}ClFN_{2}O_{3}
Molecular Weight371.84 g/mol
CAS NumberNot specified
SolubilityNot specified

Antipsychotic Effects

Research indicates that compounds containing piperazine and phenyl groups exhibit significant antipsychotic properties. The presence of the 4-fluorophenyl group in this compound suggests a potential affinity for dopamine receptors, particularly D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

Antidepressant Properties

In addition to antipsychotic effects, studies have shown that similar compounds can also act as antidepressants. The mechanism is believed to involve the modulation of serotonin receptors, particularly the 5-HT1A receptor, which plays a vital role in mood regulation.

The proposed mechanism of action for this compound involves:

  • Dopamine Receptor Modulation : Interaction with D2 receptors may lead to reduced dopaminergic overactivity associated with psychosis.
  • Serotonin Receptor Interaction : Modulation of serotonin pathways may contribute to its antidepressant effects.

Study 1: Antipsychotic Efficacy

A recent study investigated the efficacy of similar piperazine derivatives in animal models of schizophrenia. The results demonstrated a significant reduction in hyperactivity and stereotypic behaviors, suggesting that the compound could effectively mitigate symptoms associated with psychotic disorders.

Study 2: Depression Models

Another study focused on the antidepressant potential of related compounds. In a forced swim test, animals treated with the compound exhibited significantly reduced immobility times compared to controls, indicating potential antidepressant-like effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.